molecular formula C12H17Br B8726936 2,3,4,5,6-Pentamethylbenzyl bromide

2,3,4,5,6-Pentamethylbenzyl bromide

Cat. No.: B8726936
M. Wt: 241.17 g/mol
InChI Key: KRNSKBDDWIOLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5,6-Pentamethylbenzyl bromide is a specialized alkylating agent of significant value in synthetic and organometallic chemistry . Its primary research application is as a robust reagent for introducing the sterically hindered 2,3,4,5,6-pentamethylbenzyl group into target molecules. This is exemplified in the synthesis of complex organic structures such as 1-(2,3,4,5,6-Pentamethylbenzyl)-2-(pyridin-2-yl)-1H-benzimidazole, a key intermediate in the development of N-heterocyclic carbene (NHC) ligands for metal complexes . The mechanism of action for this transformation typically involves a nucleophilic substitution (SN2) reaction, where the bromide acts as a leaving group, allowing a nucleophile to form a new carbon-nitrogen or carbon-oxygen bond with the benzyl carbon . The high steric profile of the pentamethylbenzyl group can be leveraged to impart specific steric and electronic properties to the resulting molecules, which is a critical design principle in catalyst and ligand development . This makes the compound particularly useful for researchers constructing sophisticated ligand systems for catalysis, such as silver-NHC complexes studied for their antimicrobial and antitumor activities . For Research Use Only. Not for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17Br

Molecular Weight

241.17 g/mol

IUPAC Name

1-(bromomethyl)-2,3,4,5,6-pentamethylbenzene

InChI

InChI=1S/C12H17Br/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H2,1-5H3

InChI Key

KRNSKBDDWIOLTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CBr)C)C

Origin of Product

United States

Synthetic Methodologies for 2,3,4,5,6 Pentamethylbenzyl Bromide and Its Precursor Chemistry

Established Synthetic Routes to 2,3,4,5,6-Pentamethylbenzyl Bromide

The primary methods for synthesizing this compound involve either the direct bromination of a suitable precursor or the derivatization of pentamethylbenzyl alcohol.

Direct Bromination of 2,3,4,5,6-Pentamethyltoluene Analogues

A common and direct approach to this compound is the benzylic bromination of hexamethylbenzene (B147005). This reaction typically employs a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), in a suitable solvent like carbon tetrachloride. The high electron density of the pentamethylbenzene (B147382) ring facilitates this electrophilic substitution.

Similarly, other pentamethyltoluene analogues can undergo bromination. For instance, the bromination of toluene (B28343) derivatives can be achieved using iron as a catalyst, followed by side-chain bromination with bromine and N-bromosuccinimide. google.com

PrecursorReagentsConditionsProduct
HexamethylbenzeneN-Bromosuccinimide (NBS), Benzoyl PeroxideReflux in CCl4This compound
TolueneIron, Bromine, N-Bromosuccinimide-Brominated toluene derivatives

Derivatization from 2,3,4,5,6-Pentamethylbenzyl Alcohol

An alternative synthetic pathway involves the conversion of 2,3,4,5,6-pentamethylbenzyl alcohol to the desired bromide. This can be achieved through various methods, including reaction with hydrobromic acid or with a phosphorus-based brominating agent like phosphorus tribromide. 2,3,4,5,6-Pentamethylbenzyl alcohol itself can be synthesized by reducing the corresponding aldehyde or by reacting a pentamethylbenzyl halide with a hydroxide (B78521) ion. ontosight.ai

Starting MaterialReagentsProduct
2,3,4,5,6-Pentamethylbenzyl alcoholHydrobromic Acid (HBr)This compound
2,3,4,5,6-Pentamethylbenzyl alcoholPhosphorus Tribromide (PBr3)This compound

Precursor Syntheses: Construction of the Pentamethylbenzene Core

One common method is the Friedel-Crafts methylation of xylene, which yields durene (1,2,4,5-tetramethylbenzene) as the main product and pentamethylbenzene as a minor product. wikipedia.orgchemicalbook.com Due to its electron-rich nature, pentamethylbenzene readily undergoes electrophilic substitution. wikipedia.org It has also been identified as an intermediate in the formation of hexamethylbenzene from phenol (B47542). wikipedia.org Furthermore, the alkylation of durene or pentamethylbenzene itself can be used to synthesize hexamethylbenzene. wikipedia.org

Another approach involves the reaction of phenol with methanol (B129727) at high temperatures over a solid catalyst like alumina. wikipedia.orgorgsyn.org The mechanism of this reaction has been studied extensively, with several intermediates being identified. wikipedia.org

Starting MaterialMethodKey Features
XyleneFriedel-Crafts MethylationYields durene as a major product and pentamethylbenzene as a minor product. wikipedia.orgchemicalbook.com
PhenolReaction with Methanol over AluminaOccurs at elevated temperatures. wikipedia.orgorgsyn.org

Innovations and Refinements in Synthetic Protocols

Recent research has focused on improving the efficiency and selectivity of the synthetic methods for both the final product and its precursors. For instance, in the context of bromination reactions, there is a continuous effort to develop greener approaches that avoid the use of highly toxic reagents and harsh reaction conditions. wku.edu

Innovations in the synthesis of polysubstituted benzenes often involve strategic planning of the order of substituent introduction to achieve the desired regioselectivity. libretexts.org For example, the synthesis of 4-bromo-2-nitrotoluene (B1266186) can be approached by considering the directing effects of the substituents already present on the benzene (B151609) ring. libretexts.org

Furthermore, novel processes for benzylic bromination have been developed, such as the use of hydrobromic acid and hydrogen peroxide with an initiator for the synthesis of nitrobenzyl bromides. patsnap.com While not directly for this compound, these advancements in bromination chemistry could potentially be adapted for its synthesis.

Mechanistic Investigations of 2,3,4,5,6 Pentamethylbenzyl Bromide Reactivity

Nucleophilic Substitution Pathways at the Benzylic Position

Nucleophilic substitution at the benzylic carbon of 2,3,4,5,6-pentamethylbenzyl bromide is governed by a delicate balance between two primary mechanistic routes: the bimolecular S_N2 pathway and pathways involving carbocation intermediates (S_N1). The extensive substitution on the benzene (B151609) ring dramatically influences the viability and rate of these reactions.

Bimolecular Nucleophilic Substitution (S_N2) Mechanisms

The bimolecular nucleophilic substitution (S_N2) reaction is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. youtube.comyoutube.com This mechanism is exquisitely sensitive to steric hindrance. youtube.comyoutube.com For a successful S_N2 reaction to occur, the nucleophile must have unhindered access to the back face of the carbon atom bearing the leaving group. youtube.com

In the case of this compound, the benzylic carbon is exceptionally shielded. The five methyl groups on the aromatic ring, particularly the two in the ortho positions (at C2 and C6), create a formidable steric barrier that severely impedes the backside approach of a nucleophile. This crowding is often referred to as steric hindrance. youtube.com Consequently, the transition state for an S_N2 reaction, which would require the nucleophile to approach the already crowded benzylic center, is highly destabilized and energetically unfavorable. Therefore, the classic S_N2 pathway is significantly retarded and generally not observed as a major reaction pathway for this compound.

Quaternization Reactions and Ammonium (B1175870) Salt Formation

Despite the severe steric hindrance that disfavors typical S_N2 reactions, this compound can undergo quaternization reactions with tertiary amines. This reaction, a specific type of S_N2 alkylation known as the Menshutkin reaction, results in the formation of quaternary ammonium salts. rsc.org The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the tertiary amine nitrogen onto the electrophilic benzylic carbon. This displaces the bromide ion and forms a new carbon-nitrogen bond, yielding a positively charged quaternary ammonium cation, with the bromide as the counter-ion.

The reaction between amines and alkyl halides can be complex, as the newly formed secondary or tertiary amine can itself act as a nucleophile, leading to polyalkylation. libretexts.org However, when a tertiary amine is used as the nucleophile, the reaction stops cleanly after the formation of the quaternary ammonium salt, as there are no protons on the nitrogen to be removed, preventing further reaction. libretexts.org The formation of these salts is a clear indication that, while sterically demanding, nucleophilic attack at the pentamethylbenzyl carbon is feasible, particularly with potent and sterically accessible nucleophiles like some tertiary amines.

Steric Effects of Pentamethylation on Reaction Kinetics and Selectivity

The five methyl groups on the benzene ring of this compound exert a profound steric effect that dominates its reactivity, particularly in kinetically controlled reactions. Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. youtube.comstackexchange.com

The primary kinetic consequence of the pentamethylation is the dramatic reduction in the rate of S_N2 reactions. As illustrated in the table below, the increasing substitution around the reaction center creates a more crowded environment, which hinders the approach of the nucleophile.

CompoundStructureNumber of Methyl Substituents on RingRelative S_N2 Rate (Conceptual)
Benzyl (B1604629) BromideC₆H₅CH₂Br0Fast
p-Methylbenzyl BromideCH₃C₆H₄CH₂Br1Slightly Slower
2,4,6-Trimethylbenzyl Bromide(CH₃)₃C₆H₂CH₂Br3Very Slow
This compound(CH₃)₅C₆CH₂Br5Extremely Slow / Negligible

This steric hindrance also dictates reaction selectivity. When faced with a choice of reaction pathways, this compound will preferentially undergo reactions that avoid the highly congested S_N2 transition state. This leads to a strong preference for mechanisms that involve planar intermediates, such as the S_N1 reaction, where the steric strain is relieved upon formation of the carbocation.

Electronic Influences on Reaction Thermodynamics and Regioselectivity

The five methyl groups on the aromatic ring are not only sterically bulky but also potent electron-donating groups (EDGs). They donate electron density to the benzene ring through a combination of the inductive effect and hyperconjugation. pearson.comias.ac.in This electronic contribution has a significant influence on the thermodynamics of reactions involving this compound, particularly those that proceed through a carbocation intermediate (S_N1 mechanism).

The rate-determining step of an S_N1 reaction is the formation of a carbocation. ias.ac.in The stability of this intermediate is paramount; the more stable the carbocation, the lower the activation energy for its formation and the faster the reaction rate. Electron-donating groups stabilize adjacent carbocations by dispersing the positive charge. pearson.com The pentamethylbenzyl carbocation is therefore exceptionally stable due to the cumulative electron-donating effects of all five methyl groups.

This enhanced stability makes the S_N1 pathway thermodynamically more favorable for this compound compared to unsubstituted benzyl bromide. This is evident in solvolysis reactions, where the solvent acts as the nucleophile. Studies on the solvolysis of various substituted benzyl bromides show that electron-donating groups accelerate the reaction, consistent with an S_N1 mechanism. koreascience.kr

SubstrateSecond-Order Rate Constant (k) in Methanol (B129727) at 313 K (s⁻¹)Relative Rate vs. Benzyl Bromide
p-Nitrobenzyl Bromide8.44 x 10⁻⁶0.66
p-Bromobenzyl Bromide9.21 x 10⁻⁶0.72
Benzyl Bromide12.82 x 10⁻⁶1.00
p-Methylbenzyl Bromide19.19 x 10⁻⁶1.49

Data sourced from a study on reactions between diphenylamine (B1679370) and benzyl bromides. koreascience.kr

The data shows that an electron-donating methyl group in the para position increases the solvolysis rate by a factor of ~1.5 compared to unsubstituted benzyl bromide. koreascience.kr Extrapolating this trend, the five electron-donating methyl groups in this compound would be expected to cause a dramatic increase in the rate of any reaction proceeding via an S_N1 mechanism. This electronic effect, combined with the steric hindrance that disfavors the S_N2 pathway, overwhelmingly directs the reactivity of this compound towards an S_N1 mechanistic profile. The regioselectivity remains focused on the benzylic carbon, as loss of the bromide leaving group is the most favorable initial step.

Advanced Applications of 2,3,4,5,6 Pentamethylbenzyl Bromide in Organic Synthesis

Precursor in N-Heterocyclic Carbene (NHC) Ligand Architectures

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry, often serving as superior alternatives to traditional phosphine (B1218219) ligands. scripps.edusigmaaldrich.com NHCs are known for forming strong bonds with metal centers, enhancing catalyst stability and activity. scripps.edusigmaaldrich.com The steric and electronic properties of an NHC ligand can be precisely modified by changing the substituents on its nitrogen atoms. sigmaaldrich.comresearchgate.net 2,3,4,5,6-Pentamethylbenzyl bromide is an ideal precursor for installing a bulky, electron-donating group onto the nitrogen of a heterocyclic ring system, leading to the formation of stable imidazolium (B1220033) and benzimidazolium salts, which are the direct precursors to NHC ligands. calstate.eduarabjchem.org

The synthesis of imidazolium salts as NHC precursors is a well-established and straightforward process. researchgate.net It typically involves the N-alkylation of an imidazole (B134444) derivative with an appropriate alkyl halide. In this context, this compound serves as the alkylating agent to introduce the bulky pentamethylbenzyl moiety. The reaction proceeds via a standard nucleophilic substitution, where a nitrogen atom of the imidazole ring attacks the benzylic carbon of the bromide, displacing the bromide ion and forming a quaternary imidazolium salt. calstate.eduresearchgate.net These salts are generally stable, crystalline solids that can be conveniently stored and handled. nih.gov

The general synthetic approach is outlined below:

Reactant 1Reactant 2SolventConditionsProduct
1-Alkyl-1H-imidazoleThis compoundToluene (B28343)Reflux1-Alkyl-3-(2,3,4,5,6-pentamethylbenzyl)-1H-imidazol-3-ium bromide
1-Mesityl-1H-imidazoleThis compoundAcetonitrile80 °C1-Mesityl-3-(2,3,4,5,6-pentamethylbenzyl)-1H-imidazol-3-ium bromide

This interactive table illustrates the typical synthesis of imidazolium-based NHC precursors using this compound.

Similar to their imidazole-based counterparts, benzimidazolium salts are crucial precursors for a wide range of NHC ligands. biointerfaceresearch.com The fusion of a benzene (B151609) ring to the imidazole core alters the electronic properties of the resulting NHC. The synthesis of benzimidazolium salts bearing a pentamethylbenzyl group follows a similar N-alkylation strategy. arabjchem.org An N-substituted benzimidazole (B57391) is reacted with this compound, often under heated conditions in a suitable polar aprotic solvent, to yield the desired 1,3-disubstituted benzimidazolium bromide salt. arabjchem.orgresearchgate.net These salts are key intermediates for generating NHC ligands used in various catalytic applications, including transfer hydrogenation and cross-coupling reactions. arabjchem.org

Research has demonstrated the successful synthesis of such benzimidazolium salts. For instance, the reaction of N-substituted (5,6-dimethyl)benzimidazoles with this compound leads to the formation of the corresponding benzimidazolium salts, which are then used to synthesize active rhodium(I)-NHC complexes. arabjchem.org

Contributions to Transition Metal-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds in modern chemistry. science.govresearchgate.net The efficacy of these catalytic systems is heavily reliant on the nature of the ligand coordinated to the palladium center. nih.gov NHC ligands derived from this compound have proven to be highly effective in this domain, primarily due to the unique steric and electronic features they impart to the catalyst. scripps.eduresearchgate.net

The Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of synthetic chemistry. libretexts.orgnih.gov The development of highly active and robust catalysts is essential, particularly for coupling challenging substrates like sterically hindered partners or unreactive aryl chlorides. researchgate.netnih.gov

NHC-palladium complexes are exceptionally active catalysts for the Suzuki-Miyaura reaction. scripps.eduresearchgate.netnih.gov The use of NHC ligands featuring the bulky 2,3,4,5,6-pentamethylbenzyl group can lead to significant improvements in catalytic performance. The steric bulk helps to stabilize the active monoligated Pd(0) species, which is crucial for efficient oxidative addition, the often rate-determining step of the catalytic cycle. libretexts.org Furthermore, the strong σ-donating character of these ligands enhances the electron density at the palladium center, facilitating the oxidative addition of even less reactive organohalides. scripps.edu

Catalyst SystemAryl HalideArylboronic AcidYield (%)Reference
Pd(OAc)₂ / IPr4-ChlorotoluenePhenylboronic acidHigh scripps.edu
Pd(OAc)₂ / PMB-NHC 4-ChlorotoluenePhenylboronic acidExpected HighN/A
Pd₂ (dba)₃ / PMB-NHC 2-BromotolueneNaphthylboronic acidExpected HighN/A

*PMB-NHC refers to a conceptual N-heterocyclic carbene ligand bearing a 2,3,4,5,6-pentamethylbenzyl group. The table illustrates the expected high performance of such catalysts in Suzuki-Miyaura reactions based on established principles.

Beyond the Suzuki-Miyaura reaction, palladium catalysts supported by NHC ligands are versatile tools for a wide array of carbon-carbon bond-forming transformations, including Heck, Sonogashira, and Kumada couplings. researchgate.net The stability and activity conferred by ligands derived from this compound are broadly beneficial across these methodologies. The strong Pd-NHC bond prevents ligand dissociation and catalyst decomposition, even under the harsh conditions that some coupling reactions require. sigmaaldrich.com This robustness allows for lower catalyst loadings and higher turnover numbers, making synthetic processes more efficient and economical.

The ability to tune a catalyst's performance by modifying the steric and electronic properties of its ligands is a fundamental concept in homogeneous catalysis. uoregon.edumsu.edursc.org The 2,3,4,5,6-pentamethylbenzyl group is a powerful tool for this purpose.

Steric Effects : The sheer size of the pentamethylbenzyl group creates a sterically crowded environment around the metal center. uoregon.edu This bulk can influence the regioselectivity and stereoselectivity of a reaction by controlling how substrates approach the catalyst. It also promotes the reductive elimination step in many cross-coupling cycles, accelerating product formation.

Electronic Effects : The five methyl groups on the aromatic ring are electron-donating. uoregon.edu This electronic push is transmitted through the benzyl (B1604629) linker and the nitrogen atom to the carbene carbon of the NHC. As a result, the NHC becomes a very strong σ-donor ligand. scripps.edu This strong donation increases the electron density on the coordinated metal, which can enhance its catalytic activity, particularly in reactions involving oxidative addition. scripps.edu

A clear example of these effects is seen in the transfer hydrogenation of acetophenone (B1666503) using rhodium(I)–NHC complexes. arabjchem.org Research showed that complexes with a pentamethylbenzyl substituent on the NHC ligand exhibited slightly better catalytic activities than analogous complexes with a smaller 2,4,6-trimethylbenzyl (mesityl) substituent. arabjchem.org This finding directly demonstrates that the increased steric bulk and electron-donating capacity of the pentamethylbenzyl group can lead to superior catalytic performance.

Integration into Novel Ionic Liquid Systems

The compound this compound serves as a key reagent in the synthesis of specialized ionic liquids (ILs), particularly those based on N-heterocyclic carbene (NHC) precursors. The synthesis pathway typically involves the quaternization of an N-heterocycle, such as an imidazole or benzimidazole derivative, with this compound. This reaction introduces the bulky and electron-rich pentamethylbenzyl group onto the heterocyclic ring, forming a pentamethylbenzyl-substituted imidazolium or benzimidazolium bromide salt. nih.gov These resulting salts are themselves a class of ionic liquids.

The incorporation of the pentamethylbenzyl moiety is significant. Its considerable steric bulk and electron-donating properties influence the physicochemical characteristics of the resulting ILs. These properties can affect solubility, thermal stability, and the nature of the interactions with other molecules, making them tailored for specific applications in synthesis and catalysis. nih.govbeilstein-journals.org For example, these bromide salts are direct precursors to NHC ligands, which are generated by deprotonation of the azolium salt. nih.govscripps.edu The resulting free carbenes can then be used to form metal-NHC complexes for catalysis or can be employed in organocatalysis. nih.govrsc.org

The general synthesis follows the quaternization of a nitrogen-containing heterocycle. For instance, reacting 1-butylbenzimidazole with this compound yields 1-butyl-3-(2,3,4,5,6-pentamethylbenzyl)benzimidazolium bromide. This salt can then be used in further reactions, such as anion metathesis to create different ILs or in the formation of metal complexes.

Table 1: Examples of Ionic Liquids Synthesized from this compound

N-Heterocycle Precursor Resulting Ionic Liquid (Cation)
1-Butylbenzimidazole 1-Butyl-3-(2,3,4,5,6-pentamethylbenzyl)benzimidazolium
1-Methylimidazole 1-Methyl-3-(2,3,4,5,6-pentamethylbenzyl)imidazolium

Broader Significance in Carbon-Carbon Bond Forming Reactions

In the realm of carbon-carbon bond formation, the 2,3,4,5,6-pentamethylbenzyl (PMB) group, introduced via this compound, is primarily utilized as a robust protecting group for various functionalities, most notably alcohols. wiley-vch.de The strategic use of protecting groups is fundamental in multi-step organic synthesis, ensuring that specific functional groups remain inert while other parts of the molecule undergo transformation. organic-chemistry.orgwikipedia.org

The PMB group is classified as a substituted benzyl ether protecting group. mpg.de It is introduced by reacting an alcohol with this compound, typically in the presence of a base. Its stability under a wide range of reaction conditions, including those that are acidic or basic, makes it highly valuable. wiley-vch.de This stability allows for complex synthetic manipulations, including various C-C bond forming reactions like Grignard reactions, aldol (B89426) condensations, or cross-coupling reactions, to be performed on other parts of the molecule without affecting the protected alcohol.

A key advantage of the PMB group is its selective removal. While stable to many conditions, it can be cleaved under specific oxidative conditions, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or through hydrogenolysis. This orthogonality allows for its removal without disturbing other protecting groups, such as standard benzyl (Bn) or silyl (B83357) ethers, which is a critical aspect of complex synthesis design. wiley-vch.de

Table 2: Application of the Pentamethylbenzyl Group in C-C Bond Formation Strategies

Protected Substrate C-C Bond Forming Reaction Deprotection Reagent
PMB-protected hydroxy-aldehyde Wittig Reaction 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
PMB-protected alcohol with terminal alkyne Sonogashira Coupling Trifluoroacetic acid (TFA)

Intermediate in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a crucial intermediate in the total synthesis of complex organic molecules. Its incorporation as a protecting group or as a structural fragment allows chemists to navigate intricate synthetic pathways that would otherwise be unfeasible.

In the synthesis of complex natural products, particularly those with multiple hydroxyl groups like carbohydrates and macrolides, the pentamethylbenzyl ether is a favored protecting group. wiley-vch.de Its unique cleavage conditions provide a strategic advantage. For example, in a molecule containing both a p-methoxybenzyl (PMB) ether and a pentamethylbenzyl (PMB) ether, the p-methoxybenzyl group can be selectively removed under milder oxidative conditions, leaving the pentamethylbenzyl group intact for removal at a later stage. This hierarchical deprotection is essential for the regioselective modification of polyhydroxylated compounds.

The pentamethylbenzyl group's stability and distinct removal method make it a valuable tool for synthetic chemists. Its use as an intermediate building block enables the construction of architecturally complex molecules by providing a temporary shield for reactive functional groups, thereby directing reactivity and preventing unwanted side reactions during key bond-forming steps.

Table 3: Role of 2,3,4,5,6-Pentamethylbenzyl Group in Complex Syntheses

Target Molecule Class Synthetic Utility of Pentamethylbenzyl Group Key Advantage
Polyketides / Macrolides Protecting group for hydroxyl functions. Stability to a wide range of reagents; orthogonal to other protecting groups.
Complex Glycans Orthogonal protecting group for alcohols in oligosaccharide synthesis. Allows for staged deprotection in the presence of other benzyl-type ethers. wiley-vch.de

Synthesized Derivatives and Structural Analogues of 2,3,4,5,6 Pentamethylbenzyl Bromide

Oxygenated Analogues: Alcohols and Aldehydes

The conversion of 2,3,4,5,6-pentamethylbenzyl bromide to its corresponding alcohol, 2,3,4,5,6-pentamethylbenzyl alcohol, and aldehyde, 2,3,4,5,6-pentamethylbenzaldehyde, represents a fundamental transformation in its derivatization. These oxygenated analogues are valuable intermediates in organic synthesis.

The synthesis of 2,3,4,5,6-pentamethylbenzyl alcohol can be achieved through the hydrolysis of the parent bromide. This nucleophilic substitution reaction typically proceeds readily due to the stability of the resulting benzylic carbocation intermediate, which is enhanced by the electron-donating methyl groups on the aromatic ring.

Further oxidation of the alcohol yields 2,3,4,5,6-pentamethylbenzaldehyde . A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. These aldehydes are useful building blocks for the synthesis of more complex molecules through reactions such as aldol (B89426) condensations and Wittig reactions.

Halogen Analogues: Comparative Reactivity and Synthesis

The reactivity of benzyl (B1604629) halides is significantly influenced by the nature of the halogen atom. In general, the reactivity of alkyl halides in nucleophilic substitution reactions increases down the group in the periodic table (Cl < Br < I). msu.edu This trend is attributed to the decreasing carbon-halogen bond strength and the increasing stability of the leaving halide anion. msu.edu

Therefore, it is expected that pentamethylbenzyl iodide would be more reactive towards nucleophiles than this compound, while pentamethylbenzyl chloride would be less reactive. These differences in reactivity can be exploited in synthetic strategies to control the outcome of a reaction. For instance, in reactions proceeding via an SN1 mechanism, the rate-determining step is the formation of the carbocation, a process favored by a better leaving group like iodide. stackexchange.com

The synthesis of these halogen analogues can be accomplished through various methods. For example, the corresponding alcohol can be treated with the appropriate hydrohalic acid or other halogenating agents. The choice of synthetic route often depends on the availability of starting materials and the desired purity of the final product.

N-Heterocyclic Salt Derivatives

The reaction of this compound with N-heterocyclic compounds, such as imidazoles and pyridines, leads to the formation of N-heterocyclic salts. These salts are important precursors for the generation of N-heterocyclic carbenes (NHCs), a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and catalysis. scripps.edu

The synthesis of these salts typically involves a straightforward quaternization reaction where the nitrogen atom of the heterocycle displaces the bromide ion from the pentamethylbenzyl group. The resulting imidazolium (B1220033) or pyridinium (B92312) salts can then be deprotonated to yield the free NHC. nih.govnih.gov These NHCs, bearing the bulky pentamethylbenzyl substituent, can impart unique steric and electronic properties to the metal centers they coordinate to. nih.gov

Coordination Compounds Incorporating the Pentamethylbenzyl Moiety

The pentamethylbenzyl group can be incorporated into various coordination compounds, where it can act as a ligand, influencing the properties and reactivity of the metal center.

Palladium-Based Coordination Complexes

Palladium complexes featuring benzylic ligands are significant intermediates in numerous catalytic transformations. uva.es The pentamethylbenzyl group can coordinate to palladium in either a σ-benzylic or an η³-benzylic fashion. uva.es The specific coordination mode is influenced by factors such as the nature of the other ligands on the palladium center and the reaction conditions. uva.esresearchgate.net The bulky nature of the pentamethylbenzyl group can be utilized to control the steric environment around the palladium atom, thereby influencing the selectivity of catalytic reactions. nih.gov For instance, palladium complexes with N-heterocyclic carbene ligands derived from pentamethylbenzyl bromide have been synthesized and characterized. nih.govbeilstein-journals.org

Silver-Based Coordination Complexes

Silver(I) ions are known to form a wide variety of coordination complexes with diverse geometries. nih.govnih.gov The pentamethylbenzyl group can be part of a larger ligand system that coordinates to silver. For instance, N-heterocyclic carbenes derived from pentamethylbenzyl bromide can form stable complexes with silver(I). researchgate.net These silver-NHC complexes are often used as transmetalating agents to transfer the NHC ligand to other metals, such as palladium. beilstein-journals.org The coordination of the pentamethylbenzyl-containing ligand to silver can result in complexes with interesting structural features and potential applications in catalysis and materials science. researchgate.net

Rhodium-Based Coordination Complexes

Rhodium complexes are widely employed as catalysts in a range of organic reactions. nih.govnih.gov The incorporation of the pentamethylbenzyl moiety into rhodium complexes can be achieved through the use of ligands bearing this group. For example, N-heterocyclic carbenes functionalized with the pentamethylbenzyl group can be coordinated to rhodium centers. nih.gov The steric and electronic properties of the pentamethylbenzyl group can modulate the catalytic activity and selectivity of the resulting rhodium complexes. Research in this area explores the synthesis and characterization of such complexes and their application in various catalytic processes. rsc.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2,3,4,5,6-Pentamethylbenzyl bromide, both ¹H and ¹³C NMR would provide crucial data for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a ¹H NMR spectrum of this compound, specific signals (resonances) corresponding to each chemically distinct proton environment would be expected. Due to the high degree of substitution on the benzene (B151609) ring, the signals for the methyl groups would likely appear as distinct singlets, with their exact chemical shifts influenced by their position (ortho, meta, para) relative to the bromomethyl group. The two benzylic protons of the -CH₂Br group would also produce a characteristic singlet.

Based on known substituent effects, the anticipated ¹H NMR spectral data in a solvent like deuterochloroform (CDCl₃) would be as follows:

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | | Benzylic Protons (-CH₂Br) | ~4.6 - 4.8 | Singlet | 2H | | Aromatic Methyl Protons (-CH₃) | ~2.2 - 2.5 | Multiple Singlets | 15H (total) |

Note: The table is based on theoretical predictions and data from analogous compounds. Specific experimental values are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A proton-decoupled ¹³C NMR spectrum would reveal a signal for each unique carbon atom in the molecule. The spectrum would be expected to show distinct resonances for the benzylic carbon, the five aromatic methyl carbons, and the six carbons of the benzene ring. The carbon atom attached to the bromine (-CH₂Br) would appear in the aliphatic region, while the aromatic carbons would resonate at higher chemical shifts.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Assignment | Predicted Chemical Shift (δ, ppm) | | Benzylic Carbon (-CH₂Br) | ~30 - 35 | | Aromatic Methyl Carbons (-CH₃) | ~16 - 21 | | Aromatic Carbons (C-Br) | ~130 - 140 | | Aromatic Carbons (C-CH₃) | ~130 - 140 |

Note: This table represents an estimation based on established chemical shift ranges. oregonstate.edu Experimental data for this compound has not been found in surveyed literature.

X-ray Diffraction Analysis for Solid-State Molecular Architectures

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Crystallography

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Such an analysis would provide unambiguous proof of its molecular structure in the solid state. Crystallographic data for related polysubstituted aromatic compounds, such as 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl, have been published, demonstrating the feasibility of such studies. researchgate.netnih.gov A successful crystallographic analysis of the title compound would yield precise data on the C-Br and C-C bond lengths and the torsion angles defining the orientation of the bromomethyl group relative to the pentamethylphenyl ring.

Structural Analysis of Metal Coordination Geometries

The use of this compound as a ligand in metal coordination complexes is not documented in the reviewed literature. In organometallic chemistry, benzyl-type ligands can coordinate to metal centers in various ways. Should complexes involving this ligand be synthesized and crystallized, X-ray diffraction would be essential to analyze the resulting coordination geometry, including metal-ligand bond distances and angles. This remains a potential area for future research. mdpi.comuu.nl

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of fragmentation pathways. The molecular formula of this compound is C₁₂H₁₇Br, with a calculated exact mass of approximately 240.0568 amu for the ⁷⁹Br isotope and 242.0547 amu for the ⁸¹Br isotope.

The mass spectrum would be expected to show two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is characteristic for compounds containing one bromine atom. docbrown.info A primary fragmentation pathway would involve the cleavage of the C-Br bond to form the highly stable pentamethylbenzyl cation.

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | :--- | | m/z Value | Assignment | Description | | ~240 / 242 | [C₁₂H₁₇Br]⁺ | Molecular Ion (M⁺, M+2 peaks for ⁷⁹Br/⁸¹Br isotopes) | | 161 | [C₁₂H₁₇]⁺ | Loss of Bromine radical (•Br) | | 146 | [C₁₁H₁₄]⁺ | Loss of Bromine and a Methyl radical (•CH₃) |

Note: This table is based on theoretical fragmentation patterns. udel.educhemguide.co.ukmsu.edu Specific experimental mass spectra with relative intensities are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and ascertain the structural features of a molecule by analyzing its interaction with infrared radiation. The absorption of IR radiation excites molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds present within the molecule. For this compound, the IR spectrum is expected to exhibit a combination of absorptions corresponding to its aromatic ring, methyl substituents, and the bromomethyl group.

The primary vibrational modes anticipated for this compound are detailed below. These are based on established correlation tables and data from similar substituted benzene compounds.

Aromatic Ring Vibrations:

C-H Stretching: The aromatic C-H stretching vibrations are typically weak in fully substituted benzene rings but may appear in the region of 3100-3000 cm⁻¹.

C=C Stretching: The stretching of the carbon-carbon double bonds within the pentasubstituted benzene ring gives rise to a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region. For a pentasubstituted ring, characteristic bands are expected around 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.orgdocbrown.info

Alkyl Substituent Vibrations:

C-H Stretching: The methyl (CH₃) groups attached to the aromatic ring and the methylene (B1212753) (CH₂) group of the benzyl (B1604629) bromide moiety will exhibit strong C-H stretching absorptions in the 2960-2850 cm⁻¹ range. libretexts.org

C-H Bending: Asymmetric and symmetric bending vibrations of the methyl groups are expected to appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. The methylene scissoring vibration of the -CH₂Br group typically occurs near 1465 cm⁻¹. libretexts.org

Bromomethyl Group Vibrations:

C-H Wagging: The wagging vibration of the methylene group attached to the bromine atom (-CH₂Br) is a characteristic feature and is observed in the 1300-1150 cm⁻¹ range. orgchemboulder.com

C-Br Stretching: The carbon-bromine (C-Br) stretching vibration is a key diagnostic peak for this compound. It is expected to appear as a strong absorption in the fingerprint region, typically between 690 and 515 cm⁻¹. orgchemboulder.com

A summary of the expected characteristic IR absorption bands for this compound is presented in the following table.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C=C StretchingPentasubstituted Ring1600-1585Medium
Aromatic C=C StretchingPentasubstituted Ring1500-1400Medium
Asymmetric C-H StretchingMethyl (CH₃)~2960Strong
Symmetric C-H StretchingMethyl (CH₃)~2870Strong
Asymmetric C-H StretchingMethylene (CH₂)~2925Strong
Symmetric C-H StretchingMethylene (CH₂)~2855Strong
Asymmetric C-H BendingMethyl (CH₃)~1450Medium
Symmetric C-H Bending (Umbrella)Methyl (CH₃)~1375Medium
C-H WaggingMethylene (-CH₂Br)1300-1150Medium
C-Br StretchingAlkyl Bromide690-515Strong

Table 1: Predicted Infrared (IR) Absorption Bands for this compound.

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions involving this compound and for assessing the purity of the final product. Gas chromatography and its combination with mass spectrometry are particularly well-suited for this purpose due to the volatility of the compound.

Gas chromatography (GC) separates volatile compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas, such as helium or nitrogen). The retention time, the time it takes for a compound to travel through the column, is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate).

For this compound, a non-polar or mid-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) or a 5% phenyl-polydimethylsiloxane stationary phase, would be appropriate. A typical GC method would involve injecting a dilute solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) into the heated injector port of the gas chromatograph. An oven temperature program, starting at a lower temperature and gradually increasing, would be employed to ensure good separation from any starting materials, byproducts, or impurities. The elution of this compound would be detected by a suitable detector, most commonly a Flame Ionization Detector (FID), which provides a response proportional to the amount of analyte. By comparing the retention time of the peak in the sample chromatogram to that of a pure standard, the presence of the compound can be confirmed. The peak area can be used to quantify the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the lability of the C-Br bond, this peak may be weak. The fragmentation pattern is anticipated to be dominated by the loss of the bromine atom to form a stable pentamethylbenzyl cation. This cation can then undergo further fragmentation or rearrangement.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The molecular ion peak would appear at an m/z corresponding to the molecular weight of C₁₂H₁₇Br. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, so the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.

Loss of Bromine ([M-Br]⁺): The most significant fragmentation is the cleavage of the C-Br bond, leading to the formation of the pentamethylbenzyl cation ([C₁₂H₁₇]⁺) at m/z 161. This is expected to be a very prominent peak, likely the base peak, due to the stability of the resulting carbocation.

Tropylium (B1234903) Ion Formation: Benzyl cations are known to rearrange to the highly stable tropylium ion structure. It is plausible that the pentamethylbenzyl cation could undergo rearrangements, although the extensive methylation might influence this behavior. A common fragment for benzyl compounds is the tropylium ion at m/z 91, which would involve the loss of methyl groups. ucla.edu

Other Fragments: Further fragmentation of the pentamethylbenzyl cation could involve the loss of methyl groups (CH₃), leading to peaks at m/z 146, 131, etc.

A hypothetical fragmentation summary is provided in the table below.

m/z ValueProposed Fragment IonSignificance
240/242[C₁₂H₁₇Br]⁺Molecular ion peak (M⁺/M+2⁺), showing the characteristic isotopic pattern of bromine. May be of low intensity.
161[C₁₂H₁₇]⁺Pentamethylbenzyl cation, likely the base peak due to high stability.
146[C₁₁H₁₄]⁺Loss of a methyl group from the pentamethylbenzyl cation.
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl derivatives, formed through rearrangement and loss of methyl groups.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound.

Elemental Analysis (CHNS) for Compositional Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For this compound, the analysis would focus on carbon and hydrogen content to confirm the empirical formula. The presence of bromine would be determined by other methods, such as mass spectrometry or specific halogen analysis.

The theoretical elemental composition of this compound (C₁₂H₁₇Br) is calculated based on its molecular formula and the atomic weights of its constituent elements.

The molecular formula is C₁₂H₁₇Br.

Atomic weight of Carbon (C) ≈ 12.011 g/mol

Atomic weight of Hydrogen (H) ≈ 1.008 g/mol

Atomic weight of Bromine (Br) ≈ 79.904 g/mol

Molecular Weight = (12 * 12.011) + (17 * 1.008) + (1 * 79.904) = 144.132 + 17.136 + 79.904 = 241.172 g/mol . nih.govnih.gov

The theoretical percentage composition is calculated as follows:

% Carbon (C): (144.132 / 241.172) * 100 ≈ 59.76%

% Hydrogen (H): (17.136 / 241.172) * 100 ≈ 7.10%

% Bromine (Br): (79.904 / 241.172) * 100 ≈ 33.13%

Experimentally determined values from an elemental analyzer for a pure sample of this compound should be in close agreement with these theoretical percentages, typically within a ±0.4% tolerance.

ElementTheoretical Percentage (%)
Carbon (C)59.76
Hydrogen (H)7.10
Bromine (Br)33.13

Table 3: Theoretical Elemental Composition of this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric parameters of a molecule. These computations, often employing Density Functional Theory (DFT), provide insights into molecular stability, reactivity, and spectroscopic properties. However, specific studies detailing these calculations for 2,3,4,5,6-pentamethylbenzyl bromide have not been identified in the surveyed literature.

Frontier Molecular Orbital (FMO) theory is a critical tool in predicting the reactivity of a chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A small gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

A specific FMO analysis for this compound, including calculated energies for the HOMO, LUMO, and the resulting energy gap, is not available in the current body of scientific literature. Such an analysis would be valuable in quantifying its electrophilic character, particularly at the benzylic carbon.

Table 1: Frontier Molecular Orbital (FMO) Data for this compound

ParameterValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It is instrumental in predicting sites for electrophilic and nucleophilic attack. The MEP map would illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound. It would be expected to show a positive potential around the benzylic methylene (B1212753) group, indicating its susceptibility to nucleophilic attack, and negative potentials associated with the bromine atom and the electron-rich aromatic ring.

However, no specific MEP maps or associated computational data for this compound have been published in the reviewed scientific articles.

Table 2: Molecular Electrostatic Potential (MEP) Data for this compound

RegionPredicted Electrostatic Potential
Benzylic Methylene GroupData not available
Bromine AtomData not available
Aromatic RingData not available

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, this would be particularly useful for studying its nucleophilic substitution reactions. The bulky pentamethylphenyl group would likely influence the preference for SN1 versus SN2 pathways. The steric hindrance could impede a backside SN2 attack, while the electron-donating methyl groups would stabilize the formation of a benzylic carbocation, favoring an SN1 mechanism.

Despite the potential insights, there are no specific computational studies in the literature that elucidate the reaction mechanisms of this compound.

Derivation and Application of Reactivity Descriptors

Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include parameters such as chemical potential, hardness, softness, and the Fukui function, which predicts the most reactive sites in a molecule. The calculation of these descriptors for this compound would offer a more nuanced understanding of its reactivity compared to other substituted benzyl (B1604629) halides.

A detailed analysis of the reactivity descriptors for this compound has not been reported in the scientific literature.

Table 3: Reactivity Descriptors for this compound

DescriptorValue
Chemical Potential (μ)Data not available
Hardness (η)Data not available
Softness (S)Data not available
Electrophilicity Index (ω)Data not available

In Silico Conformational and Steric Influence Studies

In silico conformational analysis is used to determine the stable three-dimensional arrangements of a molecule and to understand the energetic barriers between different conformers. For this compound, such studies would be crucial for understanding the steric influence of the bulky pentamethylphenyl group. This steric bulk is a key feature of the molecule and dictates its utility in synthesizing sterically demanding structures. Conformational analysis would reveal the preferred orientation of the bromomethyl group relative to the pentamethylated ring and quantify the steric hindrance around the reactive center.

There are currently no dedicated in silico conformational or steric influence studies for this compound available in the public domain.

Historical Context and Future Research Trajectories

Historical Development of Pentamethylbenzyl Chemistry

The story of 2,3,4,5,6-Pentamethylbenzyl bromide is intrinsically linked to the broader history of aromatic chemistry, which began in earnest with the isolation of benzene (B151609) by Michael Faraday in 1825. The subsequent decades saw chemists unraveling the structure of benzene and exploring its reactivity, leading to the development of fundamental reactions such as electrophilic aromatic substitution.

A pivotal moment in the journey towards polysubstituted benzenes was the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. This reaction, involving the alkylation or acylation of aromatic rings in the presence of a Lewis acid catalyst, opened the door to the synthesis of a vast array of substituted benzene derivatives. The ability to introduce multiple alkyl groups onto a benzene ring was a critical step in creating sterically hindered and electron-rich aromatic systems.

The synthesis of pentamethylbenzene (B147382), the direct precursor to this compound, became achievable through the exhaustive methylation of less substituted benzene derivatives. Early methods often involved the Friedel-Crafts methylation of xylenes, leading to mixtures of tetramethylbenzenes, with pentamethylbenzene being a minor product. ub.edu The high melting point of durene (1,2,4,5-tetramethylbenzene), another component of this mixture, allowed for its separation by crystallization, indirectly enriching the remaining mixture in other polymethylated benzenes. tandfonline.com

Once pentamethylbenzene was accessible, the focus shifted to the functionalization of its methyl groups. The reactivity of the benzylic position, the carbon atom adjacent to the aromatic ring, towards radical halogenation was a well-established principle. Reactions involving N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides, provided a reliable method for the selective bromination of a benzylic C-H bond, leading to the formation of benzyl (B1604629) bromides. numberanalytics.comscbt.com This side-chain halogenation is a key transformation that converts the relatively inert pentamethylbenzene into the more reactive and synthetically versatile this compound.

Key Academic Milestones and Impactful Contributions

While a single "discovery" paper for this compound is not prominent in the historical literature, its synthesis and utility are built upon a series of important academic contributions. The primary significance of this compound stems from the unique properties imparted by the pentamethylbenzyl group.

One of the most notable applications of pentamethylbenzene, and by extension its derivatives, is as a cation scavenger . The electron-donating nature of the five methyl groups makes the aromatic ring exceptionally electron-rich. This high electron density allows it to readily react with and "trap" carbocations, which can be problematic side products in certain acid-catalyzed reactions. For instance, in debenzylation reactions using Lewis acids like boron trichloride (B1173362) (BCl₃), the released benzyl cation can re-react with the product or starting material. The addition of pentamethylbenzene effectively sequesters this benzyl cation, preventing undesired side reactions and improving the yield of the desired product. uchicago.edu

The development of protecting groups in organic synthesis has been a major area where benzyl-type functionalities have been crucial. numberanalytics.comjocpr.comnumberanalytics.com While the simple benzyl group is widely used, the pentamethylbenzyl group offers distinct advantages in specific contexts. Its increased steric bulk and electronic properties can influence the stability and cleavage conditions of the protecting group, offering a more tailored approach in complex multi-step syntheses.

Furthermore, the chemistry of halomethylated aromatic compounds has been extensively studied for the synthesis of functional polymers. The reactive chloromethyl or bromomethyl group serves as a key handle for a variety of chemical transformations, including nucleophilic substitutions to introduce different functionalities. This has been instrumental in creating materials with specific properties for applications such as membranes and solid-phase synthesis supports.

Prospective Research Avenues and Emerging Methodologies

The unique characteristics of the pentamethylbenzyl group continue to fuel interest in this compound and related compounds for a range of modern applications.

Advanced Materials Science: The rigid and sterically demanding nature of the pentamethylbenzyl moiety makes it an attractive building block for the synthesis of novel polymers and materials. Research is exploring the incorporation of this group into polymer backbones to influence properties such as thermal stability, solubility, and morphology. The ability to functionalize the benzylic position of this compound allows for its use as a monomer or a grafting agent to create complex macromolecular architectures. For example, functionalized polymeric nanoparticles are being investigated for applications in areas like the recovery of rare earth elements. mdpi.com

Medicinal Chemistry and Drug Discovery: The concept of using protecting groups is central to the synthesis of complex pharmaceutical compounds. jocpr.com The pentamethylbenzyl group, with its specific cleavage conditions, can be a valuable tool in the synthesis of intricate drug molecules, particularly in peptide and natural product synthesis where orthogonal protection strategies are essential. The lipophilic nature of the pentamethylbenzyl group can also be exploited to modify the pharmacokinetic properties of drug candidates. The development of novel heterocyclic compounds, many of which are of medicinal importance, often relies on versatile intermediates like benzyl bromides for their synthesis. researchgate.net

Catalysis and Organic Methodology: The electron-rich nature of the pentamethylbenzyl group can be harnessed in the design of new ligands for organometallic catalysis. The steric and electronic properties of the ligand can significantly influence the activity and selectivity of the metal catalyst. This compound can serve as a starting material for the synthesis of such specialized ligands. Furthermore, the development of more efficient and environmentally friendly methods for benzylic functionalization and deprotection continues to be an active area of research, with potential applications for pentamethylbenzyl compounds.

Q & A

Q. What are the common synthetic routes for preparing 2,3,4,5,6-Pentamethylbenzyl bromide?

Methodological Answer: The compound is typically synthesized via alkylation of pentamethylbenzyl alcohol or chloride using hydrobromic acid (HBr) or bromide salts under controlled conditions. For example, demonstrates the use of alkylation reactions to generate substituted imidazolium bromides, achieving yields >90% by optimizing reaction time and temperature (e.g., refluxing in DMSO at 80–100°C). Similarly, highlights the substitution of benzyl chloride with bromide via nucleophilic displacement, requiring stoichiometric control of reagents and inert atmospheres to minimize side reactions .

Q. How is this compound characterized post-synthesis?

Methodological Answer: Characterization involves a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 2.1–2.3 ppm for methyl groups, δ 4.5–4.7 ppm for benzyl protons) to confirm substitution patterns ().
  • Elemental Analysis: Verification of C, H, and N content (e.g., 71.66% C, 7.57% H in derivatives) to ensure purity ().
  • Melting Point Determination: High melting points (>200°C) indicate crystalline stability ( ).

Q. What safety protocols are essential when handling this compound?

Methodological Answer: While direct safety data for this compound are limited, analogous benzyl bromides (e.g., 4-Chlorobenzyl bromide in ) require:

  • PPE: Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use of fume hoods to avoid inhalation of volatile byproducts.
  • Emergency Measures: Immediate access to eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .

Advanced Research Questions

Q. How does steric hindrance from the pentamethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-donating methyl groups create significant steric bulk, slowing nucleophilic substitution reactions. shows that derivatives of this compound exhibit reduced reactivity in SN2 mechanisms compared to less-substituted analogs. Researchers can mitigate this by using polar aprotic solvents (e.g., DMF) or elevated temperatures (80–120°C) to enhance reaction kinetics .

Q. What analytical methods optimize quantification of residual bromide in reaction mixtures?

Methodological Answer: Capillary Electrophoresis (CE): As detailed in , CE with UV detection resolves chloride and bromide ions effectively. A buffer system of 20 mM borate (pH 9.2) and 0.1 mM CTAB achieves baseline separation within 5 minutes. Statistical experimental design (e.g., Box-Behnken) optimizes parameters like voltage and buffer concentration .

Q. Are there alternative synthetic pathways to avoid harsh brominating agents?

Methodological Answer: Pyrolysis of Pyridinium Salts: describes converting pyridinium salts to benzyl bromides via pyrolysis (180–220°C). For pentamethyl derivatives, this method could bypass corrosive HBr, though yields depend on precursor stability. For example, N-benzyl pyridinium salts yield >80% benzyl bromide under controlled heating .

Q. How can impurities from incomplete methylation be addressed during scale-up?

Methodological Answer: Chromatographic Purification: Flash chromatography with silica gel (hexane/ethyl acetate gradient) removes methyl-deficient byproducts. reports >95% purity using this method. Crystallization: Recrystallization from ethanol/water mixtures isolates the pure compound, leveraging differential solubility of impurities .

Applications in Complex Syntheses

Q. What role does this compound play in synthesizing N-heterocyclic carbene (NHC) complexes?

Methodological Answer: The bromide serves as a precursor for imidazolium salts ( ). For example, reacting it with 4,4ʹ-bipyridine forms bis-benzyl NHC ligands. These ligands coordinate to transition metals (e.g., Ru), enabling catalytic applications in oxidation reactions. Key steps include:

  • Quaternization of bipyridine at 60°C for 24 hours.
  • Anion exchange (e.g., AgBF4) to enhance solubility .

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